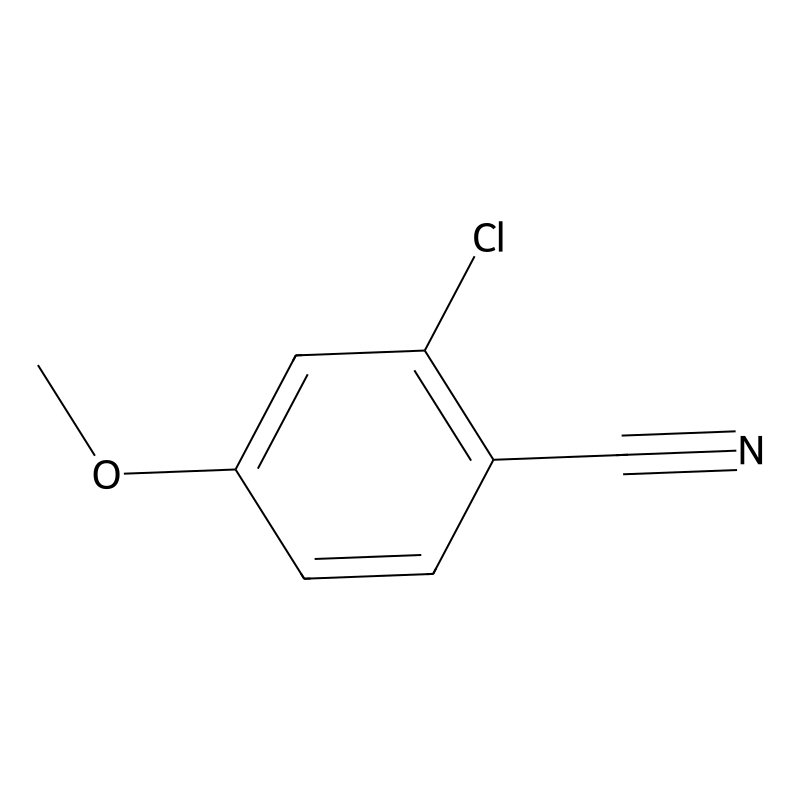2-Chloro-4-methoxybenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2-Chloro-4-methoxybenzonitrile is an aromatic organic compound with the chemical formula C₈H₆ClNO. It is a white crystalline solid with a melting point of 75-77 °C []. The synthesis of 2-Chloro-4-methoxybenzonitrile can be achieved through various methods, including the Sandmeyer reaction and nucleophilic aromatic substitution reactions [, ].
Applications in Proteomics Research:
One of the primary applications of 2-Chloro-4-methoxybenzonitrile lies in the field of proteomics research. It serves as a key building block in the synthesis of click chemistry tags, specifically for biotinylated probes. Biotin is a small molecule that binds strongly to the protein streptavidin, enabling the detection and purification of specific proteins []. By incorporating 2-Chloro-4-methoxybenzonitrile into the linker region of the biotinylated probe, researchers can achieve efficient conjugation to biomolecules while maintaining favorable stability and reactivity [].
2-Chloro-4-methoxybenzonitrile is an aromatic compound characterized by the presence of a chloro group and a methoxy group attached to a benzonitrile framework. Its molecular formula is , with a molecular weight of approximately 167.59 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its functional groups.
- Electrophilic Substitution Reactions: The chloro substituent can direct electrophiles to ortho or para positions, allowing for further functionalization.
- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, making it useful in synthesizing other organic compounds.
- Reduction Reactions: The nitrile group can be reduced to primary amines or aldehydes under appropriate conditions.
Synthesis of 2-chloro-4-methoxybenzonitrile typically involves several steps:
- Chlorination: The introduction of the chloro group can be achieved via electrophilic aromatic substitution using chlorine gas or chlorinating agents.
- Methoxylation: The methoxy group can be introduced through methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base.
- Formation of Nitrile: The nitrile functionality can be introduced by treating the corresponding benzoic acid derivative with thionyl chloride followed by reaction with sodium cyanide.
These methods may vary based on the desired purity and yield of the final product .
2-Chloro-4-methoxybenzonitrile finds applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Used as a building block for developing polymers and advanced materials.
- Research: Employed in laboratories for studying reaction mechanisms and developing new synthetic methodologies.
Interaction studies involving 2-chloro-4-methoxybenzonitrile focus on its reactivity with various nucleophiles and electrophiles. The chloro and methoxy groups influence its electronic properties, affecting how it interacts with biological molecules. Preliminary studies suggest that compounds with similar structures can modulate biological activity through receptor interactions, indicating potential pathways for further investigation .
Several compounds share structural similarities with 2-chloro-4-methoxybenzonitrile, each exhibiting unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Chloro-4-hydroxybenzonitrile | 3336-16-1 | Hydroxy group enhances hydrogen bonding capabilities |
| 3-Chloro-4-methoxybenzonitrile | 127666-99-3 | Different position of chloro group affects reactivity |
| 5-Chloro-2-methoxybenzonitrile | 55877-79-7 | Variation in position alters biological activity |
| 2-Chloro-6-methoxybenzonitrile | 6575-10-6 | Changes in substitution pattern impact properties |
| 2-(4-Chloro-3-methoxyphenyl)acetonitrile | 13726-21-1 | Altered structure may influence pharmacological effects |
These compounds are significant for comparative studies on their reactivity, biological activity, and potential therapeutic applications. The unique positioning of functional groups in each compound leads to distinct chemical behaviors and interactions, making them valuable for research in synthetic organic chemistry and drug development .








